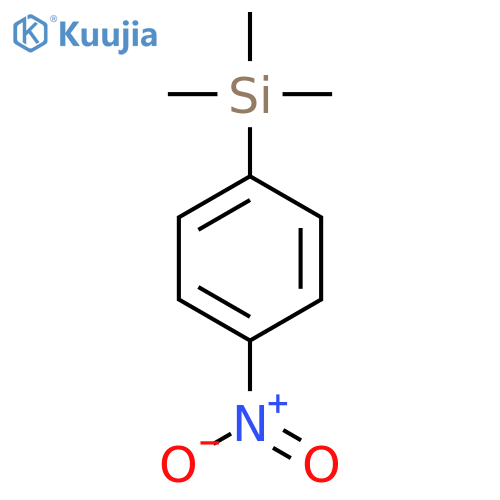

Cas no 4405-33-8 (Benzene,1-nitro-4-(trimethylsilyl)-)

Benzene,1-nitro-4-(trimethylsilyl)- 化学的及び物理的性質

名前と識別子

-

- Benzene,1-nitro-4-(trimethylsilyl)-

- 1-(Trimethylsilyl)-4-nitrobenzene

- 4-(trimethylsilyl)-1-nitrobenzene

- trimethyl-(4-nitrophenyl)silane

- Silane, trimethyl(4-nitrophenyl)-

- Trimethyl(4-nitrophenyl)silane

- SCHEMBL4927395

- Silane,trimethyl(4-nitrophenyl)-

- p-Nitrophenyltrimethylsilane

- IJGJSNAIGBFOTK-UHFFFAOYSA-N

- 4405-33-8

- AKOS024338487

- Q63408862

- PARA-NITROPHENYLTRIMETHYLSILANE

- DTXSID50196028

- (4-Nitrophenyl)trimethylsilane

-

- インチ: InChI=1S/C9H13NO2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3

- InChIKey: IJGJSNAIGBFOTK-UHFFFAOYSA-N

- ほほえんだ: [N+](C1C=CC([Si](C)(C)C)=CC=1)([O-])=O

計算された属性

- せいみつぶんしりょう: 195.07159

- どういたいしつりょう: 195.071555192g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- PSA: 43.14

Benzene,1-nitro-4-(trimethylsilyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736060-1g |

Trimethyl(4-nitrophenyl)silane |

4405-33-8 | 98% | 1g |

¥3808.00 | 2024-05-13 |

Benzene,1-nitro-4-(trimethylsilyl)- 関連文献

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

4. Book reviews

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

Benzene,1-nitro-4-(trimethylsilyl)-に関する追加情報

Benzene,1-nitro-4-(trimethylsilyl)-: A Comprehensive Overview

Benzene,1-nitro-4-(trimethylsilyl)-, also known by its CAS number 4405-33-8, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial applications. This compound is a derivative of benzene, a fundamental aromatic hydrocarbon, with a nitro group (-NO₂) at the 1-position and a trimethylsilyl (-SiMe₃) group at the 4-position. The combination of these substituents imparts unique chemical properties, making it a valuable material in research and development.

The synthesis of Benzene,1-nitro-4-(trimethylsilyl)- involves advanced organic chemistry techniques, often utilizing silylation reactions to introduce the trimethylsilyl group. This process is meticulously controlled to ensure high purity and structural integrity, which are critical for its applications in fields such as materials science, pharmacology, and analytical chemistry. Recent studies have highlighted its potential as a precursor in the synthesis of advanced polymers and as an intermediate in drug discovery.

One of the most notable applications of this compound is in the development of novel materials with tailored electronic properties. The nitro group introduces electron-withdrawing characteristics, while the trimethylsilyl group contributes steric bulk and enhances thermal stability. This dual functionality makes it an ideal candidate for use in high-performance polymers and composites. For instance, researchers have explored its role in creating lightweight yet durable materials for aerospace applications.

In the realm of pharmacology, Benzene,1-nitro-4-(trimethylsilyl)- has shown promise as a bioisostere in drug design. Its ability to mimic the pharmacophoric features of other compounds while offering improved stability and bioavailability has made it a valuable tool in medicinal chemistry. Recent breakthroughs have demonstrated its potential in inhibiting specific enzymes associated with neurodegenerative diseases, paving the way for new therapeutic strategies.

The compound's stability under various conditions has also made it a preferred choice in analytical chemistry. Its use as a reference standard in chromatographic analyses ensures accurate quantification of similar compounds in complex mixtures. Additionally, its resistance to degradation under harsh environmental conditions makes it suitable for long-term storage and transportation.

From an environmental perspective, understanding the degradation pathways of Benzene,1-nitro-4-(trimethylsilyl)- is crucial for assessing its ecological impact. Recent studies have employed advanced spectroscopic techniques to investigate its biodegradation processes, revealing that it undergoes selective cleavage of the silyl group under microbial action. This insight is vital for developing sustainable industrial practices and minimizing environmental footprint.

In conclusion, Benzene,1-nitro-4-(trimethylsilyl)- (CAS No. 4405-33-8) stands as a testament to the ingenuity of modern chemical synthesis and its diverse applications across multiple disciplines. As research continues to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

4405-33-8 (Benzene,1-nitro-4-(trimethylsilyl)-) 関連製品

- 2287316-33-8(tert-butyl 3-[(4-hydroxy-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

- 1257549-59-9(2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one)

- 139420-55-6(2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone)

- 1396808-54-0(2-(1,3-benzothiazol-2-ylsulfanyl)-1-{7,7-dimethyl-6,8-dioxa-2-azaspiro3.5nonan-2-yl}ethan-1-one)

- 20075-97-2((2S)-2,4-Dimethylpentanoic acid)

- 1366572-43-1((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid)

- 2060036-66-8(2-cyclopentyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

- 35490-77-8(2-Amino-4,6-dimethylbenzonitrile)

- 2060008-57-1(7-(aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido2,3-bpyrazin-2-one)

- 1240612-90-1(4-Bromo-5-methyl-oxazole-2-carboxylic acid)